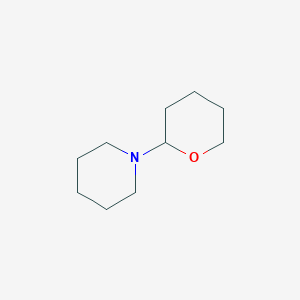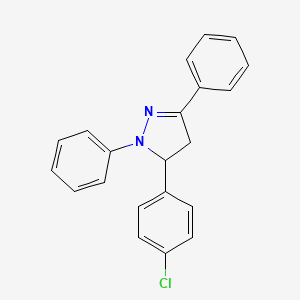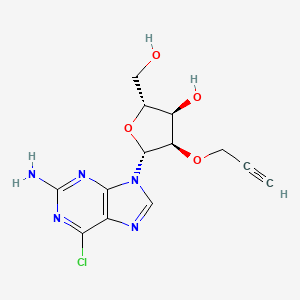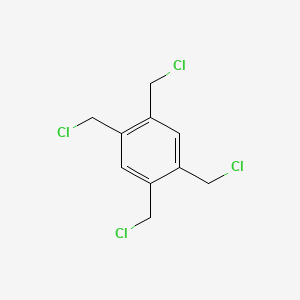
1,2,4,5-Tetrakis(chloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrakis(chloromethyl)benzene is an organic compound with the molecular formula C10H10Cl4. It is a derivative of benzene, where four hydrogen atoms are replaced by chloromethyl groups at the 1, 2, 4, and 5 positions. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrakis(chloromethyl)benzene can be synthesized through the chloromethylation of 1,2,4,5-tetramethylbenzene. The reaction involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions typically include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants and efficient cooling systems to manage the heat generated during the reaction. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrakis(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl groups can yield methyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alcohols in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzene tetracarboxylic acid or benzene tetraaldehyde.
Reduction: Formation of 1,2,4,5-tetramethylbenzene.
Scientific Research Applications
1,2,4,5-Tetrakis(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrakis(chloromethyl)benzene primarily involves its reactivity with nucleophiles. The chloromethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrakis(bromomethyl)benzene: Similar structure but with bromine atoms instead of chlorine.
1,2,4,5-Tetrakis(4-formylphenyl)benzene: Contains formyl groups instead of chloromethyl groups.
Uniqueness
1,2,4,5-Tetrakis(chloromethyl)benzene is unique due to its high reactivity and versatility in chemical synthesis. The presence of four chloromethyl groups allows for multiple functionalizations, making it a valuable intermediate in organic chemistry .
Properties
CAS No. |
2206-83-9 |
|---|---|
Molecular Formula |
C10H10Cl4 |
Molecular Weight |
272.0 g/mol |
IUPAC Name |
1,2,4,5-tetrakis(chloromethyl)benzene |
InChI |
InChI=1S/C10H10Cl4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2H,3-6H2 |
InChI Key |
LGDRQFBHILLWSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1CCl)CCl)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


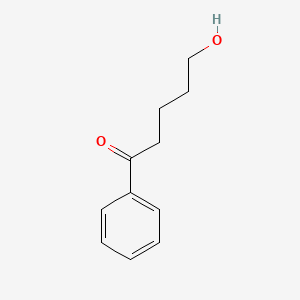
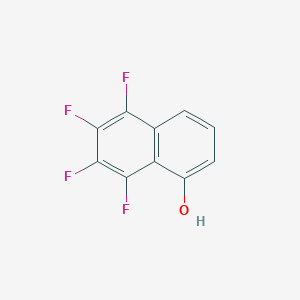
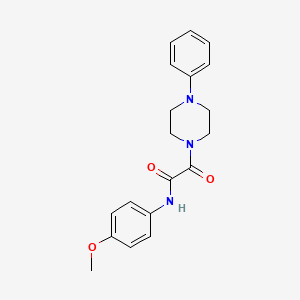
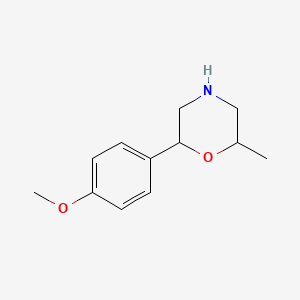

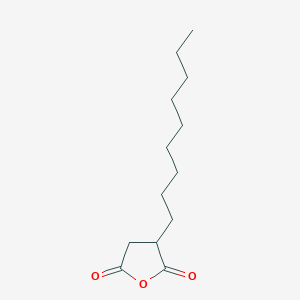
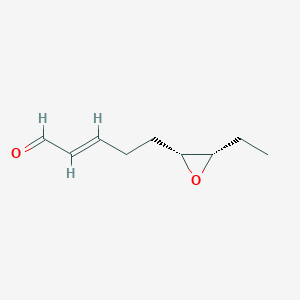
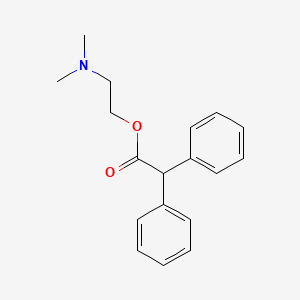
![1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B14749894.png)

